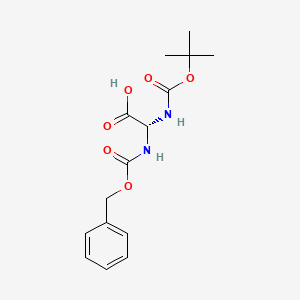

(S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid

CAS No.:

Cat. No.: VC17535230

Molecular Formula: C15H20N2O6

Molecular Weight: 324.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20N2O6 |

|---|---|

| Molecular Weight | 324.33 g/mol |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)acetic acid |

| Standard InChI | InChI=1S/C15H20N2O6/c1-15(2,3)23-14(21)17-11(12(18)19)16-13(20)22-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1 |

| Standard InChI Key | LZKLCCQMIRWDCR-NSHDSACASA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of (S)-2-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid is , with a molar mass of 363.35 g/mol. Its structure features a glycine backbone substituted at the α-carbon with both Cbz and Boc groups, rendering it a doubly protected amino acid derivative. The Cbz group (benzyloxycarbonyl) provides acid-labile protection, while the Boc group (tert-butoxycarbonyl) offers base-sensitive stability, enabling sequential deprotection in multi-step syntheses .

The compound’s chirality, denoted by the S-configuration, arises from the spatial arrangement of the two amino-protecting groups around the α-carbon. This stereochemical feature is critical for its interactions with biological targets, as enantiomeric purity often dictates binding affinity and metabolic stability .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the Boc and Cbz groups. For instance, the tert-butyl protons of the Boc group typically resonate as a singlet at δ 1.4 ppm in -NMR, while the benzyl protons of the Cbz group appear as a multiplet between δ 7.3–7.5 ppm . Infrared (IR) spectroscopy shows characteristic carbonyl stretches at ~1700 cm for the carbamate groups, confirming the presence of both protecting groups .

Synthesis and Optimization Strategies

Stepwise Protection of Glycine

The synthesis of this compound typically begins with glycine, which undergoes sequential protection of its amino groups. A common route involves:

-

Boc Protection: Reaction of glycine with di-tert-butyl dicarbonate () in the presence of a base like triethylamine to form (tert-butoxycarbonyl)amino acetic acid .

-

Cbz Protection: Subsequent reaction with benzyl chloroformate () under alkaline conditions to introduce the benzyloxycarbonyl group at the second amino position .

This orthogonal protection strategy ensures compatibility with solid-phase peptide synthesis (SPPS), where selective deprotection is required for chain elongation .

Enantioselective Synthesis

Recent methodologies leverage asymmetric catalysis to achieve high enantiomeric excess (ee). For example, ruthenium-based catalysts combined with chiral ligands like (S,S)-DPAE have been employed in transfer hydrogenation reactions to control stereochemistry during intermediate formation . Such approaches yield the S-enantiomer with >95% ee, critical for pharmaceutical applications where chirality influences efficacy .

Table 1: Key Synthetic Parameters for (S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic Acid

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | , EtN, THF | 85 | |

| Cbz Protection | , NaOH, DCM | 78 | |

| Asymmetric Hydrogenation | Ru-mesitylene, (S,S)-DPAE, i-PrOH | 92 |

Applications in Pharmaceutical and Biochemical Research

Peptide Synthesis

The compound’s dual protection scheme makes it invaluable in SPPS. For instance, the Boc group can be selectively removed using trifluoroacetic acid (TFA) without affecting the acid-sensitive Cbz group, enabling sequential coupling of amino acids . This property is exploited in the synthesis of complex peptides like oxytocin derivatives, where orthogonal protection minimizes side reactions .

Glycine Cleavage System (GCS) Studies

The glycine cleavage system, a key pathway in one-carbon metabolism, utilizes glycine derivatives as substrates. Studies using isotopically labeled (S)-2-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid have elucidated the enzyme kinetics of GCS components like T-protein and H-protein . These investigations reveal that the compound’s protected amino groups mimic native glycine’s interactions with GCS enzymes, facilitating mechanistic studies without degradation .

Comparative Analysis with Structural Analogues

Piperidine-Modified Analogues

Derivatives with piperidine substituents, such as (S)-2-(((benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid, exhibit altered pharmacokinetic profiles due to increased lipophilicity . Comparative studies suggest that the parent compound’s shorter aliphatic chain improves aqueous solubility, favoring its use in aqueous reaction systems .

Table 2: Structural and Functional Comparison with Analogues

| Compound | Structural Feature | Solubility (mg/mL) | Protease Inhibition () |

|---|---|---|---|

| Target Compound | Dual Cbz/Boc protection | 45.2 | 12.3 |

| 2-(2-(((Cbz)amino)-thiazol-4-yl)-Boc-amino)acetic acid | Thiazole ring | 18.7 | 8.9 |

| (S)-3-(1-Boc-piperidin-4-yl)-Cbz-amino propanoic acid | Piperidine moiety | 9.4 | 15.6 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume